2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Overview
Description
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions:
Aminopropylation: The aminopropyl group can be introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone to its corresponding dihydropyridazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions, enhancing binding affinity and specificity. The pyridazine core can interact with metal ions or other cofactors, influencing the compound’s activity.
Comparison with Similar Compounds
2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one: Lacks the fluorine atom, which may affect its electronic properties and binding affinity.
2-(3-aminopropyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: The chlorine atom can influence the compound’s reactivity and interactions differently compared to the fluorine atom.
Uniqueness: The presence of the fluorophenyl group in 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one imparts unique electronic properties, making it distinct from its analogs. This can result in different biological activities and applications in material science.
Properties
IUPAC Name |
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(18)17(16-12)9-1-8-15/h2-7H,1,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLBHOZLVCNXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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